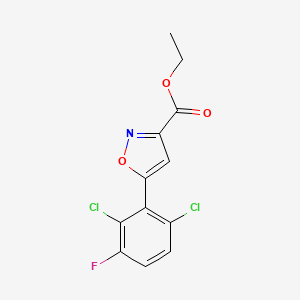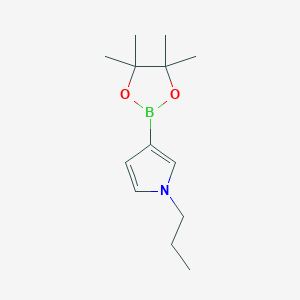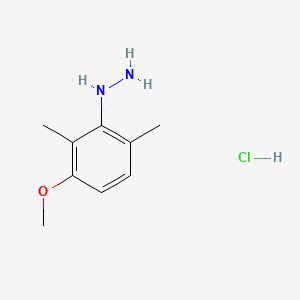
(3-Methoxy-2,6-dimethylphenyl)hydrazine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methoxy-2,6-dimethylphenyl)hydrazine Hydrochloride is a chemical compound with the molecular formula C9H14ClN2O It is a derivative of hydrazine, characterized by the presence of a methoxy group and two methyl groups on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-2,6-dimethylphenyl)hydrazine Hydrochloride typically involves the reaction of 3-methoxy-2,6-dimethylphenylhydrazine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The general reaction scheme is as follows:
3-Methoxy-2,6-dimethylphenylhydrazine+HCl→(3-Methoxy-2,6-dimethylphenyl)hydrazine Hydrochloride
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process ensures consistent product quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions: (3-Methoxy-2,6-dimethylphenyl)hydrazine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidation products.
Reduction: It can be reduced to form hydrazones or other reduced derivatives.
Substitution: The methoxy and methyl groups on the phenyl ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products:
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Formation of hydrazones or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(3-Methoxy-2,6-dimethylphenyl)hydrazine Hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of various compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of (3-Methoxy-2,6-dimethylphenyl)hydrazine Hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
- (2,6-Dimethylphenyl)hydrazine Hydrochloride
- 2,3-Dimethylphenylhydrazine Hydrochloride
- 3-Methoxyphenylhydrazine Hydrochloride
Comparison: (3-Methoxy-2,6-dimethylphenyl)hydrazine Hydrochloride is unique due to the presence of both methoxy and dimethyl groups on the phenyl ring, which confer distinct chemical properties and reactivity. Compared to its analogs, it may exhibit different biological activities and synthetic utility, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C9H15ClN2O |
|---|---|
Molecular Weight |
202.68 g/mol |
IUPAC Name |
(3-methoxy-2,6-dimethylphenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C9H14N2O.ClH/c1-6-4-5-8(12-3)7(2)9(6)11-10;/h4-5,11H,10H2,1-3H3;1H |
InChI Key |
XSSKKJPWAFMNRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC)C)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


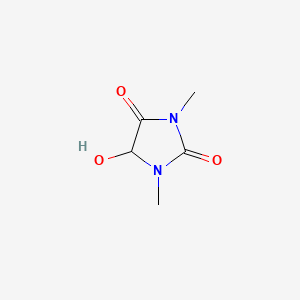
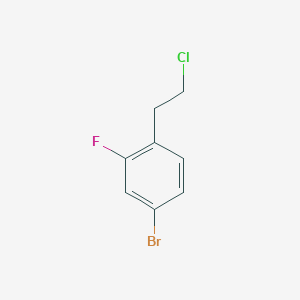
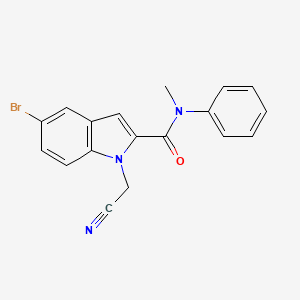
![8-Chloro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13693153.png)
![5-[[4-(Trifluoromethoxy)phenoxy]methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13693154.png)
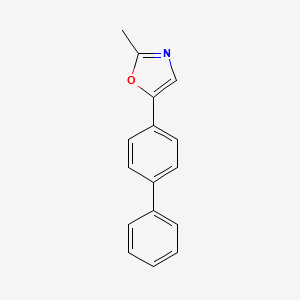
![5-Chloro-6-fluoro-2-iodobenzo[b]thiophene](/img/structure/B13693175.png)
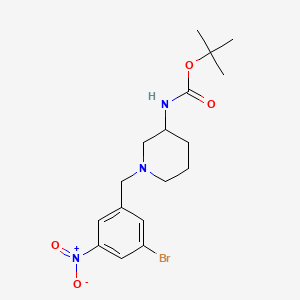
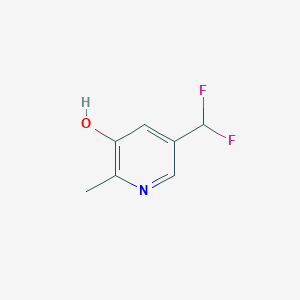
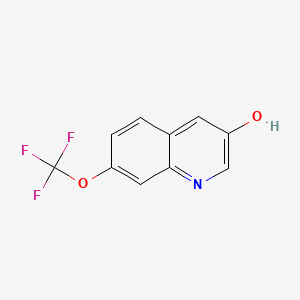
![5-Oxo-5,6-dihydrobenzo[c][2,6]naphthyridine-8-carboxylic acid](/img/structure/B13693204.png)
![3-[3-Bromo-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13693206.png)
